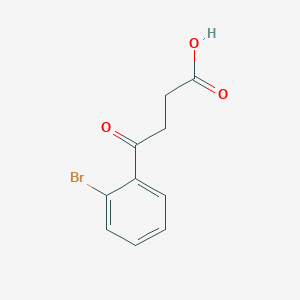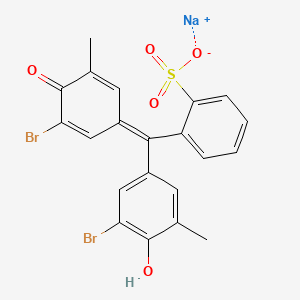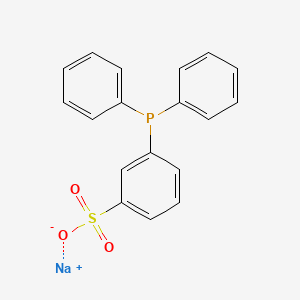
4-(2-Bromophenyl)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromophenyl)-4-oxobutyric acid (BPBOB) is an important organic acid that has been studied extensively due to its potential applications in scientific research. BPBOB is a derivative of 4-hydroxybutyric acid, a naturally occurring metabolite found in the human body, and is structurally similar to other organic acids such as 4-hydroxybenzoic acid, 4-hydroxybenzaldehyde, and 4-hydroxybenzene. BPBOB has been used for a variety of scientific research applications, including as a substrate for enzymatic reactions, as a reagent for chemical synthesis, and as a metabolite in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
4-(2-Bromophenyl)-4-oxobutyric acid has been used as a key starting material for synthesizing various heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds exhibit potential antibacterial activities and are synthesized through reactions under Aza–Michael addition conditions (El-Hashash et al., 2015).
Regioselective Michael Adducts in Heterocyclic Synthesis
The compound is instrumental in creating regioselective diastereomeric Michael adducts, which serve as building blocks for synthesizing a range of heterocyclic compounds. These include pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives, with steric factors playing a crucial role in regioselectivity (El-Hashash & Rizk, 2016).
Antimicrobial Activity of Heterocyclic Compounds
This compound is also a starting material for preparing pyridazinones, thiazoles derivatives, and other heterocycles, which are then evaluated for their antimicrobial activities. This showcases the compound's utility in pharmaceutical research (El-Hashash et al., 2014).
Preparation of Halogenatedphenyl-4-oxobiityric Acids
This compound is used in the synthesis of various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids through nuclear halogenation processes. These processes often involve one-pot operations combining succinoylation and halogenation (Jojima et al., 1979).
Synthesis of Tyrosinase Inhibitors
The compound has been used to synthesize biphenyl ester derivatives, which show significant anti-tyrosinase activities. This research has implications in developing pharmaceutical treatments for conditions like hypertension and inflammation (Kwong et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-bromophenylboronic acid, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds are involved in, is a key process in the synthesis of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The products of suzuki–miyaura coupling reactions, which similar compounds participate in, can have various effects depending on their specific structures and the biochemical pathways they are involved in .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGQPABWDUBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645278 |
Source


|
| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-21-4 |
Source


|
| Record name | 2-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)












